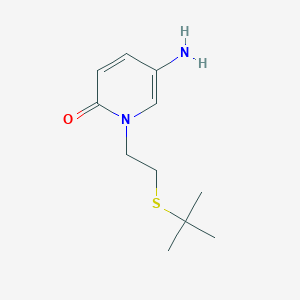
5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a pyridine derivative.
Functional Group Introduction: Introduction of the amino group at the 5-position and the tert-butylthioethyl group at the 1-position.
Reaction Conditions: These steps may involve various reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the tert-butylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyridinone ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions at the amino group or the tert-butylthioethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-ethylthio)ethyl)pyridin-2(1h)-one
- 5-Amino-1-(2-(tert-butylthio)ethyl)quinolin-2(1h)-one
Uniqueness
“5-Amino-1-(2-(tert-butylthio)ethyl)pyridin-2(1h)-one” may be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-amino-1-(2-tert-butylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)15-7-6-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChI Key |
FHCOKQLJIHESDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


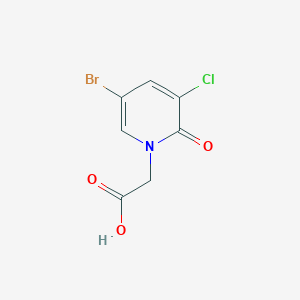
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
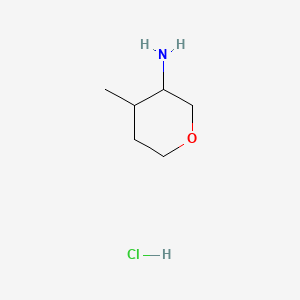
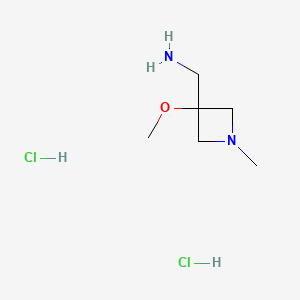
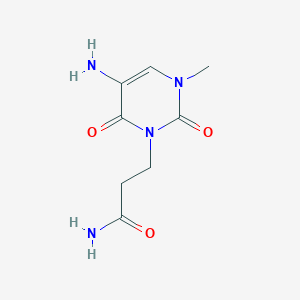
![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
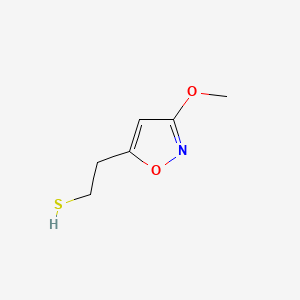
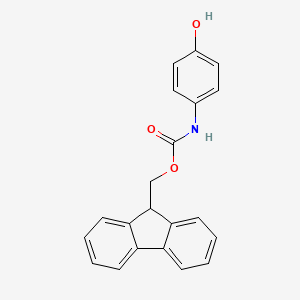
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
